molecular formula C7H15NO B8333540 O-(2-cyclopentylethyl)hydroxylamine

O-(2-cyclopentylethyl)hydroxylamine

Cat. No.: B8333540
M. Wt: 129.20 g/mol
InChI Key: QFEVYMPXFYQUMR-UHFFFAOYSA-N
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Description

O-(2-Cyclopentylethyl)hydroxylamine is a hydroxylamine derivative characterized by a cyclopentylethyl substituent attached to the hydroxylamine oxygen.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

O-(2-cyclopentylethyl)hydroxylamine

InChI

InChI=1S/C7H15NO/c8-9-6-5-7-3-1-2-4-7/h7H,1-6,8H2

InChI Key

QFEVYMPXFYQUMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCON

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the hydroxylamine oxygen critically determines the compound’s properties. Key comparisons include:

Compound Name Substituent Type Key Structural Features
O-(2-Cyclopentylethyl)hydroxylamine Alicyclic (cyclopentylethyl) Moderate lipophilicity; flexible aliphatic chain
O-((Ferrocenyl)(3-FP)methyl)hydroxylamine Organometallic (ferrocene) + aromatic Redox-active ferrocene; enhanced enzyme inhibition potential
PFBHA Hydrochloride Fluorinated aromatic (pentafluorobenzyl) Strong electron-withdrawing groups; analytical reagent
O-tert-Butylhydroxylamine Bulky aliphatic (tert-butyl) Steric hindrance; used as a protecting group
O-(2,4-Dinitrophenyl)hydroxylamine Nitro-substituted aromatic High reactivity; potential safety hazards

Analysis :

  • Lipophilicity : The cyclopentylethyl group likely increases lipophilicity compared to PFBHA’s fluorinated aromatic substituent, making it more suitable for membrane permeation in biological systems.
  • Steric Effects : The tert-butyl group in O-tert-butylhydroxylamine creates significant steric hindrance, whereas the cyclopentylethyl substituent offers a balance of flexibility and moderate bulk.

Key Differences :

  • Ferrocene-containing derivatives require specialized handling of organometallic precursors .
  • Fluorinated compounds like PFBHA involve steps to introduce electron-withdrawing groups for enhanced reactivity .

Physicochemical Properties

Property This compound O-((Ferrocenyl)(3-FP)methyl)hydroxylamine PFBHA Hydrochloride
Melting Point Not reported 87–88°C Not reported
Solubility Likely moderate in organic solvents Soluble in ethanol/dichloromethane Water-soluble (as HCl salt)
Stability Stable under inert conditions Stable as orange solid Hygroscopic

Insights :

  • The ferrocene derivative’s stability and solubility profile make it suitable for biological assays .
  • PFBHA’s hydrochloride salt enhances water solubility, critical for analytical applications .

Preparation Methods

Reaction Mechanism and Reagents

The reaction proceeds via a two-step sequence:

  • Mitsunobu Coupling : A solution of 2-cyclopentylethanol (1 mmol) in tetrahydrofuran (THF) is treated with triphenylphosphine (1.1 mmol) and N-hydroxylphthalimide (1.1 mmol). Diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise at 0°C, initiating a redox process that facilitates the formation of the O-alkylated phthalimide intermediate. The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).

  • Phthalimide Cleavage : Hydrazine monohydrate (1.1 mmol) is introduced to the reaction mixture, selectively removing the phthalimide protecting group. After 30 minutes of stirring, the mixture is filtered to isolate the product, which is subsequently purified via flash chromatography (1:1 heptanes/ethyl acetate).

Table 1: Representative Reaction Conditions for Mitsunobu-Based Synthesis

ComponentQuantity (mmol)RoleNotes
2-Cyclopentylethanol1.0SubstrateSteric effects may slow reaction
N-Hydroxylphthalimide1.1Electrophilic partnerEnsures O-alkylation selectivity
Triphenylphosphine1.1Reducing agentFacilitates redox cycle with DIAD
DIAD1.1Oxidizing agentAdded dropwise at 0°C
Hydrazine monohydrate1.1Deprotection agentRemoves phthalimide group

Alternative Synthetic Strategies

Direct Alkylation of Hydroxylamine

Direct alkylation of hydroxylamine (NH2_2OH) with 2-cyclopentylethyl halides represents a theoretically straightforward route. However, this method is hampered by poor selectivity, as both oxygen and nitrogen atoms in hydroxylamine are susceptible to alkylation. For example, treatment of hydroxylamine hydrochloride with 2-cyclopentylethyl bromide in the presence of a base (e.g., NaOH) typically yields a mixture of O- and N-alkylated products, necessitating tedious separation protocols.

Reductive Amination Pathways

Challenges in Synthesis and Stabilization

Volatility and Stability

O-(2-Cyclopentylethyl)hydroxylamine’s free base form is prone to volatility under reduced pressure, analogous to O-cyclopropyl hydroxylamine derivatives. To mitigate this, isolation as a hydrochloride salt is recommended. Treatment of the free base with HCl gas in di-n-butyl ether or tert-butyl methyl ether achieves near-quantitative conversion to the stable salt form, which is less volatile and easier to handle.

Purification Techniques

Flash chromatography using neutral alumina or silica gel (eluent: 1:1 heptanes/ethyl acetate) effectively separates the product from triphenylphosphine oxide and other by-products. For salts, recrystallization from acetone or ether provides high-purity material.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Potential
Mitsunobu ReactionHigh selectivity, scalable, mild conditionsRequires expensive reagents (DIAD, PPh3_3)60–75%
Direct AlkylationSimple reagentsPoor selectivity, complex workup20–40%
Reductive AminationApplicable to ketonesNot suitable for O-alkylation<10% (for O-product)

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